REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[CH3:16][O:17][c:18]1[c:19]([CH2:20][Cl:21])[cH:22][cH:23][cH:24][n:25]1.[NH2:1][CH2:2][CH2:3][c:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1.[Na+:10].[Na+:11].[O-:12][C:13]([O-:14])=[O:15].[OH2:26]>>[NH:1]([CH2:2][CH2:3][c:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1)[C:13](=[O:15])[c:19]1[c:18]([O:17][CH3:16])[n:25][cH:24][cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncccc1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ncccc1C(=O)NCCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |